In Silico Predicted hMAO-A Inhibitory Potency vs. Reference Inhibitors (Class-Level Inference)
No direct hMAO-A IC50 value for CAS 903354-45-0 has been published. However, the compound shares the 1,3,4-thiadiazole core with published series where the most potent analog (compound 6b) achieved an IC50 of 0.060 µM against hMAO-A, representing a ~78-fold improvement over moclobemide (IC50 = 4.664 µM) and approaching the irreversible inhibitor clorgyline (IC50 = 0.048 µM) . The hydroxyamino side chain of 903354-45-0 may provide additional zinc-binding or hydrogen-bonding interactions not present in the published amine-substituted series, but this hypothesis remains experimentally unvalidated.
| Evidence Dimension | hMAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not experimentally determined; structurally related to 1,3,4-thiadiazole MAO-A inhibitor scaffold |
| Comparator Or Baseline | Compound 6b (representative 1,3,4-thiadiazole): IC50 = 0.060 µM. Moclobemide: IC50 = 4.664 µM. Clorgyline: IC50 = 0.048 µM |
| Quantified Difference | Compound 6b vs. moclobemide: 77.7-fold higher potency. Target compound vs. moclobemide: unquantified until direct assay data are available |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; fluorometric detection; RSC Medicinal Chemistry 2020 study |
Why This Matters
If the target compound demonstrates potency within the range of the published 1,3,4-thiadiazole series, it would represent a significant improvement over the first-line MAO-A inhibitor moclobemide, which justifies procurement for head-to-head profiling against the 6b benchmark.
- [1] Sağlık, B. N., et al. (2020). Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling. RSC Medicinal Chemistry, 11(9), 1063–1074. View Source
